

# A Comprehensive Technical Guide to the Physicochemical Characteristics of H Acid

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## Compound of Interest

**Compound Name:** 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

**CAS No.:** 98072-99-2

**Cat. No.:** B7770197

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Prepared by: Gemini, Senior Application Scientist

## Introduction: The Enduring Importance of H Acid in Chemical Synthesis

H acid, known systematically as 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, is a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring amino, hydroxyl, and sulfonic acid functionalities, allows for versatile reactivity, making it an indispensable component in the production of vibrant and lasting colorants for textiles, leather, and paper. Beyond its traditional role in the dye industry, the distinct substitution pattern on the naphthalene core of H acid presents a scaffold of interest for the development of novel pharmaceutical compounds and other specialized chemical applications.

This technical guide provides an in-depth exploration of the fundamental physicochemical characteristics of H acid. A thorough understanding of these properties is paramount for optimizing its use in synthesis, ensuring product quality and consistency, and exploring its potential in new and innovative applications. We will delve into the causality behind its observed properties and provide field-proven methodologies for their characterization, empowering researchers and developers to harness the full potential of this versatile molecule.

## Molecular Structure and Identification

A clear understanding of the molecular structure of H acid is fundamental to interpreting its chemical behavior and reactivity.

Chemical Name: 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid Synonyms: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, H-Acid[1] CAS Number: 90-20-0[2] Molecular Formula:  $C_{10}H_9NO_7S_2$ [3] Molecular Weight: 319.31 g/mol [3]

**Figure 1:** Chemical Structure of H Acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid).

## Physicochemical Properties

The physical and chemical properties of H acid dictate its behavior in various media and are critical for its application in synthesis and product formulation.

## Physical State and Appearance

H acid is typically supplied as a gray powder or as colorless crystals.[4]

## Melting and Boiling Point

H acid has a high melting point, reported to be above 300 °C, at which it is presumed to decompose rather than melt.[2][4] A specific boiling point has not been experimentally determined, which is characteristic of compounds that degrade at high temperatures.

## Solubility Profile

The solubility of H acid is a key parameter for its use in aqueous reaction systems. Its solubility is significantly influenced by temperature and pH, a direct consequence of its ionizable functional groups.

Solvent	Solubility	Reference
Cold Water	Slightly Soluble	[4]
Hot Water	Readily Soluble	[4]
Alkaline Solutions	Soluble	[4]

The presence of two sulfonic acid groups, a phenolic hydroxyl group, and an amino group means that the overall charge of the H acid molecule is highly dependent on the pH of the solution. In alkaline media, the acidic protons of the sulfonic acid and hydroxyl groups are deprotonated, forming a highly polar, water-soluble salt. The disodium salt of H acid is noted to be very soluble in water.[4]

## Experimental Protocol: Determination of Aqueous Solubility

This protocol provides a standardized method for the qualitative and semi-quantitative assessment of H acid's solubility.

Objective: To determine the solubility of H acid in water at ambient temperature and upon heating, and in an alkaline solution.

Materials:

- H acid powder
- Deionized water
- 1 M Sodium hydroxide (NaOH) solution
- Test tubes and rack
- Vortex mixer
- Hot plate or water bath
- Calibrated balance

- Spatula

#### Procedure:

- Qualitative Solubility in Water at Ambient Temperature: a. Add approximately 10 mg of H acid to a test tube. b. Add 1 mL of deionized water. c. Vigorously agitate the mixture using a vortex mixer for 60 seconds. d. Visually inspect the solution for any undissolved solid. Record as "insoluble," "sparingly soluble," "soluble," or "freely soluble."
- Effect of Temperature: a. Gently heat the test tube from step 1 in a water bath or on a hot plate to approximately 80-90 °C. b. Observe any changes in solubility. Note if the solid dissolves completely.
- Solubility in Alkaline Solution: a. Add approximately 10 mg of H acid to a clean test tube. b. Add 1 mL of 1 M NaOH solution. c. Vortex the mixture for 60 seconds. d. Observe and record the solubility.

Causality: The increased solubility in hot water is attributed to the endothermic nature of dissolving many organic solids, where increased thermal energy helps to overcome the lattice energy of the crystal. The dramatic increase in solubility in alkaline solution is due to the acid-base reaction between the acidic protons of H acid and the hydroxide ions, forming a more polar and thus more water-soluble salt.

## Acidity and pKa Values

H acid is an amphoteric molecule, possessing both acidic (sulfonic acid and hydroxyl groups) and basic (amino group) functionalities. The acid dissociation constants (pKa) of these groups are critical determinants of the molecule's charge state at a given pH, which in turn influences its solubility, reactivity, and chromatographic behavior.

While specific, experimentally determined pKa values for H acid are not readily available in the literature, the approximate pKa values for its functional groups can be estimated based on similar structures:

- Sulfonic Acid Groups (-SO<sub>3</sub>H): These are strong acids, with pKa values typically less than 1. [\[5\]](#)

- Phenolic Hydroxyl Group (-OH): The pKa of a typical phenol is around 10. The presence of electron-withdrawing sulfonic acid groups on the naphthalene ring would be expected to decrease this value, making the hydroxyl group more acidic.
- Aromatic Amino Group (-NH<sub>2</sub>): The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6.[5] The sulfonic acid groups will influence the basicity of the amino group.

A precise determination of the pKa values for H acid is essential for controlling its reactivity, particularly in coupling reactions where the pH dictates the position of electrophilic attack.

## Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust method for the experimental determination of the pKa values of H acid's ionizable groups.

Objective: To determine the acid dissociation constants (pKa) of H acid using potentiometric titration.

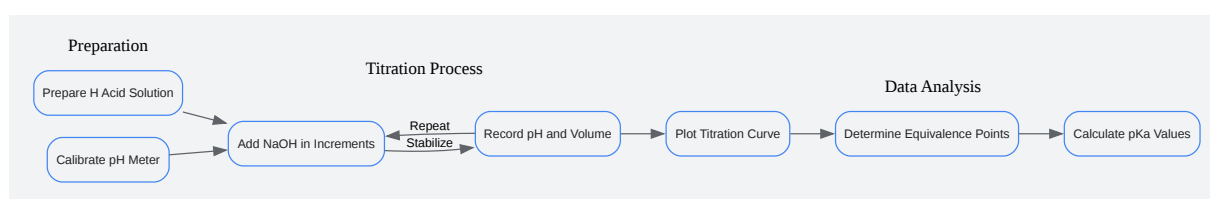
Materials:

- H acid
- 0.1 M Hydrochloric acid (HCl), standardized
- 0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free
- High-purity deionized water
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Buret, 50 mL, Class A
- Beaker, 100 mL

Procedure:

- Preparation of H Acid Solution: a. Accurately weigh a sample of H acid (e.g., 0.32 g for a 0.01 M solution in 100 mL). b. Dissolve the sample in approximately 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature.
- Titration: a. Place the beaker on a magnetic stirrer and add a stir bar. b. Immerse the calibrated pH electrode in the solution. c. Record the initial pH of the solution. d. Begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.1-0.2 mL). e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration well past the expected equivalence points, until the pH remains relatively constant at a high value.
- Data Analysis: a. Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence points from the inflection points of the curve. The first derivative of the curve ( $\Delta\text{pH}/\Delta\text{V}$ ) can be plotted against the volume to more accurately locate the equivalence points. c. The pKa values correspond to the pH at the half-equivalence points.

Causality: The titration curve will exhibit distinct buffer regions and equivalence points corresponding to the neutralization of the different acidic protons of H acid. The sulfonic acid groups, being strong acids, will be deprotonated at the start of the titration. The subsequent buffer regions will correspond to the deprotonation of the phenolic hydroxyl group and the protonated amino group. The pH at the midpoint of each of these buffer regions represents the pKa of that functional group.



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**Figure 2:** Workflow for pKa Determination by Potentiometric Titration.

## Spectroscopic Characteristics

Spectroscopic analysis provides a fingerprint of the H acid molecule, enabling its identification, purity assessment, and structural elucidation.

### UV-Visible Spectroscopy

The UV-Visible spectrum of H acid is characterized by strong absorptions in the ultraviolet region, arising from  $\pi \rightarrow \pi^*$  electronic transitions within the naphthalene ring system. The position of the absorption maxima is sensitive to the pH of the solution, which alters the protonation state of the amino and hydroxyl groups and thus the electronic structure of the chromophore.

At a pH of 2.03, H acid exhibits a maximum absorption at 339 nm. Other reported absorption peaks are at 338.8 nm, 239 nm, and 220 nm.

### Infrared (IR) Spectroscopy

The IR spectrum of H acid displays characteristic absorption bands corresponding to its various functional groups. A detailed analysis of these bands can confirm the presence of key structural features.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3500-3200 (broad)	O-H and N-H	Stretching
3100-3000	Aromatic C-H	Stretching
~1600, ~1500	Aromatic C=C	Stretching
~1200 and ~1040	S=O (Sulfonic Acid)	Asymmetric and Symmetric Stretching
~1620	N-H	Bending
~1350	O-H	Bending

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the solid state.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the H acid molecule.

<sup>1</sup>H NMR: The proton NMR spectrum of the monosodium salt monohydrate of H acid in DMSO-d<sub>6</sub> shows distinct signals for the aromatic protons. The reported chemical shifts are approximately 7.94, 7.65, 7.60, and 7.26 ppm.[6] The exact assignment of these signals to specific protons on the naphthalene ring requires further two-dimensional NMR experiments. The protons of the -OH and -NH<sub>2</sub> groups are expected to be broad and their chemical shifts can be concentration and solvent dependent.

<sup>13</sup>C NMR: The carbon NMR spectrum of H acid would be expected to show ten distinct signals for the ten carbon atoms of the naphthalene ring system, as they are in different chemical environments. The carbons attached to the electronegative oxygen, nitrogen, and sulfur atoms will be shifted downfield. While specific data is not readily available in public databases, typical chemical shift ranges for aromatic carbons are 120-150 ppm.

## Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of H acid, a molecule of significant industrial and research interest. By understanding its molecular structure, solubility, acidity, and spectroscopic properties, scientists and engineers can better control its reactivity, optimize its use in synthetic processes, and explore its potential in novel applications. The provided experimental protocols offer a framework for the in-house characterization of H acid, ensuring quality and consistency in its use. The continued study of this versatile molecule is likely to uncover new opportunities in the fields of materials science and drug development.

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